4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, commonly referred to as SSR180711, is a synthetic compound categorized as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , , , , , , , , ]. It plays a crucial role in scientific research, particularly in investigating the potential therapeutic benefits of α7 nAChR modulation in neuropsychiatric and neurodegenerative disorders like schizophrenia and Alzheimer's disease [, , , , , , , , , ].
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, commonly referred to as SSR180711, is a compound with significant pharmacological properties, particularly as a selective partial agonist for the alpha-7 nicotinic acetylcholine receptor. This compound has been investigated for its potential therapeutic effects in cognitive disorders such as schizophrenia and Alzheimer's disease.
The compound was developed through collaborative research efforts in medicinal chemistry, particularly focusing on its interaction with nicotinic receptors. It has been characterized in various studies, including those published in reputable journals such as the Journal of Medicinal Chemistry and Nature.
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester is classified as a bicyclic compound and a derivative of diazabicyclo compounds. Its primary classification is as a pharmacological agent targeting nicotinic acetylcholine receptors.
The synthesis of SSR180711 involves several key steps that typically include the formation of the bicyclic structure followed by esterification. One common method described involves the reaction of 1,4-diazabicyclo[3.2.2]nonane with carbonyl chloride intermediates to form various derivatives, including the target compound.
The molecular structure of 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester features a bicyclic framework with two nitrogen atoms incorporated into the ring system. The presence of the carboxylic acid moiety and the bromophenyl group significantly influences its biological activity.
SSR180711 undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties:
The synthesis pathways often involve multiple steps that require careful monitoring of reaction conditions to optimize yield and selectivity towards desired products .
SSR180711 acts primarily as a partial agonist at the alpha-7 nicotinic acetylcholine receptor. This receptor plays a crucial role in cognitive processes and synaptic plasticity.
SSR180711 is primarily researched for its potential applications in treating cognitive deficits associated with neurological disorders such as:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2